1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine

Description

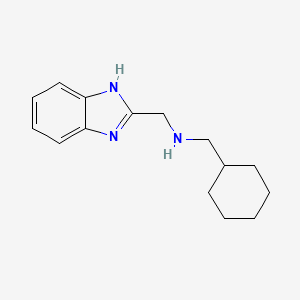

Chemical Structure:

The compound features a benzimidazole core substituted at the 2-position with a methanamine group, further functionalized by a cyclohexylmethyl moiety (Fig. 1). Its molecular formula is C₁₄H₁₉N₃, with an InChIKey of VUYWMOWHCWXKHG-UHFFFAOYSA-N . The cyclohexyl group contributes to lipophilicity, while the benzimidazole ring provides aromaticity and hydrogen-bonding capabilities via its NH group.

N-alkylation reactions (e.g., with cyclohexylmethylamine) are plausible for introducing the cyclohexylmethyl group.

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-1-cyclohexylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15/h4-5,8-9,12,16H,1-3,6-7,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUWTEPLOKGCEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with cyclohexylmethyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine involves its interaction with molecular targets and pathways within cells. The benzimidazole core can mimic the properties of DNA bases, allowing it to interfere with nucleic acid synthesis and function . This interference can lead to the inhibition of cell proliferation and the induction of cell death in cancer cells. Additionally, the compound’s ability to induce oxidative stress in parasites contributes to its antiparasitic activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the Benzimidazole 2-Position

Key Compounds :

Functional Group Impact :

- Electron-Withdrawing Groups (e.g., Cl) : Chloromethyl derivatives (32–39) exhibit electrophilic reactivity, enabling nucleophilic substitutions in drug design .

- Hydrogen-Bonding Groups (e.g., COOH) : Carboxylic acid derivatives (40–46) participate in strong hydrogen bonds, influencing crystal packing and target binding .

- Lipophilic Groups (e.g., Cyclohexylmethyl) : The target compound’s cyclohexyl group enhances membrane permeability but may reduce aqueous solubility compared to polar analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.